molecular formula C5H9ClO2S B2769912 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide CAS No. 58474-58-1

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2769912
CAS No.: 58474-58-1
M. Wt: 168.64
InChI Key: LODJXYRWLRCSQQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is a high-purity chemical building block of interest in organic synthesis and pharmaceutical research. The core structure of tetrahydrothiophene 1,1-dioxide, also known as sulfolane, is a versatile scaffold in medicinal chemistry . The presence of a chloromethyl group (-CH₂Cl) on the ring makes this compound a valuable intermediate for further functionalization, as the chloride is a reactive handle for nucleophilic substitution reactions, including alkylations and the formation of carbon-nitrogen bonds. Researchers can utilize this compound to develop more complex molecules, potentially for use as ligands or in the synthesis of novel heterocyclic compounds. Tetrahydrothiophene dioxide derivatives are known to participate in various cycloaddition reactions and can be used to access both tetrahydrothiophenes and thiophenes, which are common motifs in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODJXYRWLRCSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide typically involves the chloromethylation of tetrahydrothiophene followed by oxidation to introduce the sulfone group. One common method is the reaction of tetrahydrothiophene with formaldehyde and hydrochloric acid to form the chloromethyl derivative, which is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the sulfone .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, making it valuable for creating various derivatives.

Key Reactions:

  • Substitution Reactions: The chloromethyl group can be replaced by amines, thiols, or alcohols.
  • Oxidation and Reduction: The sulfone can be reduced to a sulfide or further oxidized to sulfoxides or sulfones.

Polymer Chemistry

In polymer chemistry, this compound is utilized to modify polymers. Its incorporation can enhance the physical and chemical properties of polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength.

Biological Studies

The compound is also under investigation for its interactions with biological molecules. Preliminary studies suggest that it may play a role in therapeutic applications due to its reactivity and ability to form various derivatives that could interact with biological targets.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Organic SynthesisDemonstrated the utility of chloromethyl derivatives in synthesizing complex molecules.
Medicinal ChemistryExplored the potential bioactivity of tetrahydrothiophene derivatives; implications for anticonvulsant activity.
Polymer ChemistryInvestigated the modification of polymer properties using organosulfur compounds; highlighted improvements in mechanical strength.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The sulfone group can participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key derivatives of tetrahydrothiophene 1,1-dioxide and related heterocycles, highlighting structural features, properties, and applications:

Compound CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Tetrahydrothiophene 1,1-dioxide (Sulfolane) 126-33-0 C₄H₈O₂S 120.17 None (parent compound) Polar aprotic solvent; used in gas treatment, electronics, and polymer production.
2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide Not specified C₅H₉ClO₂S ~168.64* -CH2Cl at 2-position Reactive intermediate; potential use in nucleophilic substitution reactions.
2-(2-Aminoethyl)tetrahydrothiophene 1,1-dioxide HCl 2094938-84-6 C₆H₁₄ClNO₂S 199.69 -CH2CH2NH2·HCl at 2-position Pharmaceutical building block; used in synthesis of bioactive molecules.
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide 134996-50-2 C₉H₈O₃S 196.22 -CH2OH on benzo-fused thiophene Intermediate in materials science; exhibits fluorescence properties.
4-Chloro-3-fluorothiophene 1,1-dioxide Not specified C₄H₃ClFO₂S 168.63 -Cl at 4, -F at 3 positions Halogenated derivative; used in agrochemicals and electronic materials.
3-Aminotetrahydrothiophene 1,1-dioxide HCl 3193-51-9 C₄H₁₀ClNO₂S 163.65 -NH2·HCl at 3-position Precursor for sulfonamide drugs and heterocyclic ligands.

*Calculated based on sulfolane's molecular weight (120.17) + CH2Cl (49.48).

Research Findings and Trends

  • Solvent Applications : Sulfolane remains industrially dominant as a solvent for sour gas treatment, with recent studies focusing on its environmental persistence in groundwater systems .
  • Theoretical Studies : Computational analyses of thiophene dioxides reveal enhanced electrophilicity at the α-position when substituted with electron-withdrawing groups (e.g., -Cl, -SO2), guiding synthetic strategies .
  • Environmental Impact : Sulfolane metabolites are detectable in wetland vegetation, highlighting the need for sustainable disposal methods .

Biological Activity

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide (CAS No. 58474-58-1) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a tetrahydrothiophene ring with a chloromethyl substituent and a sulfone group. Its structure can be represented as follows:

C5H9ClO2S\text{C}_5\text{H}_9\text{ClO}_2\text{S}

The compound exhibits a low logP value (XLogP3 = 0.7), indicating moderate lipophilicity which may influence its biological interactions and pharmacokinetics.

Biological Activity Data

A summary of the biological activities associated with this compound and related compounds is presented in the table below:

Activity Type Reference
AntitumorInhibition of Wnt pathway
AntimicrobialBactericidal effects
CytotoxicityCancer cell lines

Case Studies

Several studies have explored the biological implications of thiophene derivatives, providing insights into the potential applications of this compound:

  • Antitumor Activity : A study investigated a series of thiophene-based compounds for their ability to inhibit tumor growth in xenograft models. Results indicated that compounds similar to this compound effectively reduced tumor size by targeting the Wnt signaling pathway.
  • Antimicrobial Effects : Research on thiophene derivatives showed promising results against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Pharmacokinetics : A pharmacokinetic study highlighted that thiophene derivatives exhibit favorable absorption and distribution profiles in vivo, making them suitable candidates for further drug development.

Q & A

Q. Key Considerations :

  • Solvent choice impacts reaction kinetics and product stability .
  • Stoichiometric ratios (e.g., 1:1 to 1:2 for reagent:substrate) are critical to minimize side reactions .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced Optimization Strategies

  • Solvent Selection : Dipolar aprotic solvents (e.g., DMF, sulfolane) enhance nucleophilicity and stabilize intermediates .
  • Temperature Control : Reactions performed at 0–25°C reduce decomposition risks, while higher temperatures (e.g., 75°C) may accelerate cyclization .
  • Catalysis : Basic catalysts like DBU (1,8-diazabicycloundec-7-ene) improve elimination efficiency in multi-step syntheses .
  • Workup Procedures : Purification via column chromatography or recrystallization (e.g., ether/hexane) ensures high purity (>95%) .

Example : A 88% yield was achieved for a related sulfone derivative by quenching the reaction at −10°C and using acid washing to remove salts .

Which spectroscopic techniques are most effective for characterizing sulfone derivatives?

Q. Analytical Workflow

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign signals for chloromethyl (-CH2_2Cl) and sulfone (-SO2_2) groups. For example, the sulfone group deshields adjacent protons, shifting 1H^{1}\text{H} NMR signals to δ 3.2–3.6 ppm .
  • 33S^{33}\text{S} NMR : Provides direct insight into sulfone environments. Tetrahydrothiophene 1,1-dioxide derivatives exhibit 33S^{33}\text{S} shifts near −36.7 ppm, with solvent-dependent variations (e.g., +6.5 ppm shift in dioxane vs. water) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths. For example, related thiophene-1,1-dioxides show C-S bond lengths of ~1.76 Å .

Q. Risk Mitigation

  • Toxicity : While sulfone derivatives generally exhibit low acute toxicity, chloromethyl groups may pose alkylation risks. Use PPE (gloves, goggles) and work in a fume hood .
  • Decomposition Products : Pyrolysis generates sulfur oxides (SOx_x) and chlorinated volatiles; monitor with real-time gas sensors .

How do solvent choices impact 33S^{33}\text{S}33S NMR spectral data?

Advanced Analytical Consideration
Solvent polarity and hydrogen-bonding capacity significantly shift 33S^{33}\text{S} NMR signals. For example:

  • Sulfolane : Dilution in water vs. dioxane causes a 6.5 ppm shift due to solvation effects .
  • Sample Preparation : Use deuterated solvents (e.g., CDCl3_3) to minimize interference and improve signal resolution .

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